molecular formula C12H12N4OS B6583245 3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea CAS No. 1257549-73-7

3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea

Cat. No. B6583245
CAS RN: 1257549-73-7
M. Wt: 260.32 g/mol
InChI Key: CRADPWYJKAEFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea, also known as PPTU, is a heterocyclic compound that is commonly used in scientific research. It has a wide range of applications, including use in the synthesis of various compounds, as a catalyst in organic reactions, and as a biological probe. Despite its wide range of uses, the exact mechanism of action of PPTU is still not fully understood.

Scientific Research Applications

3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used as a biological probe, as it has been shown to interact with proteins and other biomolecules. Additionally, it has been used in the study of enzyme kinetics, as it has been shown to interact with enzymes in a specific manner.

Mechanism of Action

The exact mechanism of action of 3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea is still not fully understood. However, it is believed that its mode of action is due to its ability to form hydrogen bonds with proteins and other biomolecules. Additionally, it has been suggested that this compound may interact with enzymes in a specific manner, leading to changes in enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it has been shown to interact with proteins and other biomolecules, leading to changes in enzyme activity and other biochemical processes. Additionally, it has been shown to have an effect on the expression of certain genes, suggesting that it may have an effect on gene regulation.

Advantages and Limitations for Lab Experiments

The use of 3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea in lab experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are also some limitations to its use. This compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it has a low solubility in organic solvents, making it difficult to use in organic synthesis.

Future Directions

There are several potential future directions for research on 3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea. One possibility is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of this compound in drug design and development. Finally, further research could be done to explore the potential of using this compound as a catalytic agent in organic reactions.

Synthesis Methods

3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea can be synthesized through a variety of methods, including the use of a Grignard reaction. This reaction involves the use of a Grignard reagent, such as methylmagnesium bromide, in the presence of a stoichiometric amount of this compound. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-50°C for 1-2 hours. After the reaction is complete, the product is purified by column chromatography and recrystallized.

properties

IUPAC Name

1-prop-2-enyl-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-2-6-14-11(17)16-12-15-10(8-18-12)9-5-3-4-7-13-9/h2-5,7-8H,1,6H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRADPWYJKAEFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=NC(=CS1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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